molecular formula C7H9ClN2O2S B2911445 4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride CAS No. 2243512-32-3

4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride

Cat. No.: B2911445
CAS No.: 2243512-32-3
M. Wt: 220.67
InChI Key: RVDUOBGONHVHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride” is a chemical compound. It is a derivative of hydrazinobenzoic acid . The molecular formula of 4-Hydrazinobenzoic acid hydrochloride is C7H9ClN2O2 .


Molecular Structure Analysis

The molecular weight of 4-Hydrazinobenzoic acid hydrochloride is 188.612 Da . The exact structure would require more specific information or advanced analytical techniques to determine.

Mechanism of Action

The exact mechanism of action of 4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride is not fully understood. However, it has been proposed that this compound exerts its biological effects by:
1. Modulating the activity of enzymes involved in different biological processes.
2. Interacting with cellular signaling pathways.
3. Inducing changes in gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects such as:
1. Inhibition of cell proliferation and induction of apoptosis.
2. Inhibition of angiogenesis.
3. Reduction of oxidative stress.
4. Inhibition of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride in lab experiments are:
1. It is a potent and selective compound.
2. It has been extensively studied and characterized.
3. It has various biological effects that make it a valuable tool for studying different biological processes.
The limitations of using this compound in lab experiments are:
1. It may have off-target effects.
2. Its mechanism of action is not fully understood.
3. Its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of 4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride in scientific research such as:
1. Studying its effects on different cancer cell lines and in combination with other anticancer drugs.
2. Investigating its potential as an anti-inflammatory and antioxidant agent in different animal models.
3. Identifying its molecular targets and mode of action.
4. Developing more potent derivatives of this compound with improved pharmacological properties.
In conclusion, this compound is a valuable tool for studying different biological processes due to its various biochemical and physiological effects. Its potent and selective nature makes it a promising candidate for the development of new drugs for the treatment of cancer, inflammation, and oxidative stress-related diseases. Further studies are needed to fully understand its mechanism of action and identify its molecular targets.

Synthesis Methods

4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride can be synthesized by reacting 4-chloro-2-sulfanylbenzoic acid with hydrazine hydrate in the presence of a base such as sodium hydroxide. The product obtained is then purified by recrystallization using a suitable solvent.

Scientific Research Applications

4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride has been used in various scientific research applications such as:
1. Anticancer activity: this compound has been found to have potent anticancer activity against different cancer cell lines. It induces apoptosis, inhibits cell proliferation and migration, and reduces tumor growth in animal models.
2. Antioxidant activity: this compound has been found to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
3. Anti-inflammatory activity: this compound has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models.

Safety and Hazards

The safety data sheet for 4-Hydrazinobenzoic acid hydrochloride indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

4-hydrazinyl-2-sulfanylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S.ClH/c8-9-4-1-2-5(7(10)11)6(12)3-4;/h1-3,9,12H,8H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDUOBGONHVHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)S)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.